molecular formula C8H13ClO2 B147677 2-Chloro-1-(4-hydroxycyclohexyl)ethanone CAS No. 128882-60-0

2-Chloro-1-(4-hydroxycyclohexyl)ethanone

Cat. No. B147677
M. Wt: 176.64 g/mol
InChI Key: WZCWZNJBKKXOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-hydroxycyclohexyl)ethanone, also known as ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Ketoprofen is available in both oral and topical formulations and is often used in the management of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.

Mechanism Of Action

Ketoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone reduces inflammation, pain, and fever.

Biochemical And Physiological Effects

Ketoprofen has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Ketoprofen also has a mild anticoagulant effect, which can increase the risk of bleeding in some patients.

Advantages And Limitations For Lab Experiments

Ketoprofen has several advantages for use in lab experiments, including its well-established mechanism of action and its availability in both oral and topical formulations. However, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone also has several limitations, including its potential for adverse effects, such as gastrointestinal bleeding and renal toxicity, and its limited efficacy in some patients.

Future Directions

There are several future directions for the study of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, including its potential use in the treatment of cancer and its potential for the development of new NSAIDs with improved efficacy and safety profiles. Additionally, further research is needed to better understand the mechanisms of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone and its potential for the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.

Synthesis Methods

Ketoprofen can be synthesized by several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. The most commonly used method for the synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is the Friedel-Crafts acylation reaction, which involves the reaction of 2-chloroacetophenone with cyclohexanone in the presence of aluminum chloride as a catalyst.

Scientific Research Applications

Ketoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain, inflammation, and fever. Ketoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

CAS RN

128882-60-0

Product Name

2-Chloro-1-(4-hydroxycyclohexyl)ethanone

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-1-(4-hydroxycyclohexyl)ethanone

InChI

InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2

InChI Key

WZCWZNJBKKXOHZ-UHFFFAOYSA-N

SMILES

C1CC(CCC1C(=O)CCl)O

Canonical SMILES

C1CC(CCC1C(=O)CCl)O

synonyms

Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI)

Origin of Product

United States

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